molecular formula C20H14ClN3OS B2686386 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-80-0

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2686386
CAS RN: 863593-80-0
M. Wt: 379.86
InChI Key: CAFJLYDIRPUBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound used in scientific research. It’s a type of N-heterocyclic compound that has shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Molecular Structure Analysis

These compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that certain functionalities and structural units were key for PI3Kα inhibitory activity .

Scientific Research Applications

Synthesis of Thiazolo[4,5-b]pyridines

The compound plays a significant role in the synthesis of thiazolo[4,5-b]pyridines . These are biologically relevant purine bioisosteres and have been reported to possess a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which can be synthesized using the compound, exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been identified as potent antimicrobial agents . This suggests potential applications in the treatment of various bacterial and fungal infections.

Herbicidal Activity

The compound has been associated with herbicidal activity . This suggests potential applications in agriculture for weed control.

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antitumor Activity

Thiazolo[4,5-b]pyridines have demonstrated antitumor activities . This suggests potential applications in cancer therapy.

Histamine H3 Receptor Antagonists

Some representatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . This suggests potential applications in the treatment of allergies and asthma.

Phosphoinositide 3-Kinase Inhibitors

Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors . This suggests potential applications in the treatment of diseases related to the PI3K pathway, such as cancer and diabetes.

Safety and Hazards

Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .

properties

IUPAC Name

2-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFJLYDIRPUBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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